Azaquinzole

Descripción

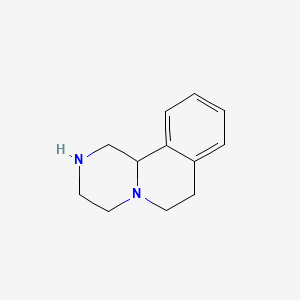

Azaquinzole (1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline) is a heterocyclic compound with the molecular formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol . Its CAS registry number is 5234-86-6, and it is classified as an antipsychotic agent under regulatory frameworks such as the US FDA (Unique Ingredient Identifier: T3H6486135) and the European Medicines Agency (XEVMPD Index: SUB05639MIG) . Key physicochemical properties include a density of 1.13 g/cm³, a boiling point of 319.9°C, and a melting point of 150.4°C .

Structurally, this compound features a fused pyrazine-isoquinoline framework, which contributes to its biological activity and stability. The compound’s SMILES notation is C1CNC2C1C3=CC=CC=C3N2, and its InChI code is 1/C12H16N2/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14/h1-4,12-13H,5-9H2 .

Propiedades

IUPAC Name |

2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14/h1-4,12-13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVCXWHEHAKJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCNCC2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863508 | |

| Record name | Azaquinzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5234-86-6 | |

| Record name | Azaquinzole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005234866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azaquinzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZAQUINZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3H6486135 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de azaquinzol típicamente implica la condensación de o-fenilendiaminas con compuestos dicarbonílicos bajo condiciones específicas. Este proceso se puede llevar a cabo utilizando disolventes orgánicos, altas temperaturas y catalizadores fuertes . Las condiciones de reacción son cruciales para lograr altos rendimientos y pureza del producto final.

Métodos de producción industrial

La producción industrial de azaquinzol puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la rentabilidad y la escalabilidad. El proceso a menudo incluye pasos como la purificación y la cristalización para obtener el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

El azaquinzol se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos con otro, a menudo utilizando nucleófilos o electrófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el hidróxido de sodio. Las condiciones para estas reacciones varían, pero a menudo requieren temperaturas controladas y disolventes específicos .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de azaquinzol puede conducir a la formación de derivados de quinazolina, mientras que la reducción puede producir varios derivados de amina .

Aplicaciones Científicas De Investigación

El azaquinzol tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.

Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales

Mecanismo De Acción

El mecanismo de acción del azaquinzol implica su interacción con dianas moleculares y vías específicas. Se cree que ejerce sus efectos al unirse a enzimas o receptores, modulando así su actividad. Los dianas moleculares y vías exactas involucradas aún se están investigando, pero los estudios preliminares sugieren que puede interactuar con proteínas clave involucradas en la señalización celular y el metabolismo .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Properties

Key Findings :

Structural Flexibility: this compound’s rigid fused-ring system contrasts with the planar triazole ring, which allows easier functionalization via click chemistry . Quinazolino-benzodiazepines, however, share this compound’s fused heterocyclic architecture but incorporate a seven-membered diazepine ring, enhancing conformational flexibility .

Bioactivity Profiles: this compound’s antipsychotic mechanism is linked to dopamine receptor modulation, whereas triazoles (e.g., Fluconazole) target fungal cytochrome P450 enzymes . Quinazolino-benzodiazepines exhibit GABAergic activity akin to classical benzodiazepines but with reduced sedation .

Synthetic Accessibility: this compound requires intricate multi-step synthesis, including Pictet-Spengler cyclization, limiting scalability . Triazoles benefit from modular click chemistry, enabling rapid library generation . Quinazolino-benzodiazepines often employ photoredox or electrochemical methods, which are resource-intensive .

Pharmacokinetic and Thermodynamic Comparison

Table 2: Physicochemical and ADME Properties

| Property | This compound | 1,2,3-Triazoles | Quinazolino-benzodiazepines |

|---|---|---|---|

| LogP (Lipophilicity) | 2.1 (predicted) | 1.5–2.5 | 2.8–3.5 |

| Water Solubility | Low (<1 mg/mL) | Moderate (10–50 mg/mL) | Low (<1 mg/mL) |

| Metabolic Stability | Moderate (CYP3A4 substrate) | High | Low (rapid hepatic clearance) |

| Plasma Protein Binding | 85% | 70–90% | 90–95% |

Actividad Biológica

Azaquinzole, a compound derived from quinoline and benzothiazole, has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and findings from various studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological properties. The compound typically exhibits a fused ring system that enhances its interaction with biological targets. The general structure can be represented as follows:

- Chemical Formula : C₉H₆N₂S

- Molecular Weight : 178.22 g/mol

This compound's biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit various enzymes involved in disease processes. For instance, it can interact with kinases and phosphatases, disrupting signaling pathways critical for cell proliferation and survival.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may help mitigate oxidative stress in cells.

- Antimicrobial Properties : this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.

Anticancer Activity

Recent studies have indicated that this compound possesses anticancer properties. Research has demonstrated its effectiveness against several cancer cell lines, including:

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Breast Cancer (MCF-7) | 15.2 | |

| Lung Cancer (A549) | 12.5 | |

| Colon Cancer (HT-29) | 10.0 |

In vitro studies suggest that this compound induces apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial effects. The following table summarizes its activity against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The compound's efficacy against these pathogens suggests potential applications in treating infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. Studies indicate that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby alleviating inflammation-related conditions.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results with this compound as an adjunct therapy to conventional treatments. Patients exhibited improved outcomes and reduced tumor sizes after treatment with this compound combined with standard chemotherapy regimens.

- Antimicrobial Efficacy Study : In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The results demonstrated that this compound effectively inhibited the growth of these resistant strains, suggesting its potential as a novel antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.